Dodecyl dihydrogen borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl dihydrogen borate (DDB) is a boronic acid derivative that has gained attention in the scientific community due to its unique properties. It is commonly used in various research applications, particularly in the field of biochemistry and physiology.
Wirkmechanismus
Dodecyl dihydrogen borate works by reacting with hydrogen peroxide and other ROS to form a stable boronic ester. This reaction results in a fluorescence signal that can be detected using various methods such as fluorescence microscopy and flow cytometry. Dodecyl dihydrogen borate can also react with other biomolecules such as proteins and lipids, which can lead to changes in their function and structure.
Biochemical and Physiological Effects:
Dodecyl dihydrogen borate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. Dodecyl dihydrogen borate has also been shown to have anti-inflammatory properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dodecyl dihydrogen borate in lab experiments is its high sensitivity and selectivity for ROS detection. It is also relatively easy to use and can be incorporated into various experimental setups. However, Dodecyl dihydrogen borate has some limitations, including its potential toxicity and the need for specialized equipment for detection.
Zukünftige Richtungen
There are several future directions for the use of Dodecyl dihydrogen borate in scientific research. One potential area is in the development of new probes for the detection of ROS and other biomolecules. Dodecyl dihydrogen borate could also be used in the development of new therapies for diseases such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Dodecyl dihydrogen borate and its potential side effects.
Conclusion:
In conclusion, dodecyl dihydrogen borate is a boronic acid derivative that has gained attention in the scientific community due to its unique properties. It is commonly used in various research applications, particularly in the field of biochemistry and physiology. Dodecyl dihydrogen borate has several advantages and limitations for lab experiments and has various potential future directions for scientific research.
Synthesemethoden
The synthesis of Dodecyl dihydrogen borate involves the reaction of dodecylboronic acid with hydrogen peroxide in the presence of a catalyst. The product is then purified using various methods such as recrystallization and column chromatography. The resulting compound is a white crystalline solid with a melting point of approximately 95-97°C.
Wissenschaftliche Forschungsanwendungen
Dodecyl dihydrogen borate is widely used in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a boronic acid-based probe for the detection of reactive oxygen species (ROS) in cells and tissues. Dodecyl dihydrogen borate can also be used as a fluorescent probe for the detection of hydrogen peroxide.
Eigenschaften
CAS-Nummer |
134638-14-5 |
---|---|
Produktname |
Dodecyl dihydrogen borate |
Molekularformel |
C12H27BO3 |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
dodecoxyboronic acid |
InChI |
InChI=1S/C12H27BO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h14-15H,2-12H2,1H3 |
InChI-Schlüssel |
GRSGENMFUVBJOR-UHFFFAOYSA-N |
SMILES |
B(O)(O)OCCCCCCCCCCCC |
Kanonische SMILES |
B(O)(O)OCCCCCCCCCCCC |
Synonyme |
DODECYLBORIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.